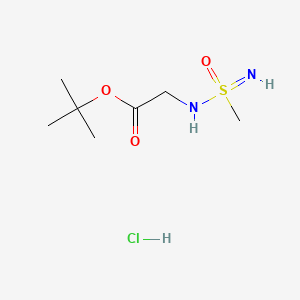

Tert-butyl2-methanesulfonoimidamidoacetatehydrochloride

Description

Tert-butyl 2-methanesulfonoimidamidoacetate hydrochloride is a specialized organic compound featuring a sulfonoimidamide functional group attached to an acetate backbone, with a tert-butyl ester and a hydrochloride counterion. Its structure combines steric hindrance (via the tert-butyl group) and ionic solubility (via the hydrochloride salt), making it suitable for controlled reactivity in multi-step syntheses .

Properties

Molecular Formula |

C7H17ClN2O3S |

|---|---|

Molecular Weight |

244.74 g/mol |

IUPAC Name |

tert-butyl 2-[(methylsulfonimidoyl)amino]acetate;hydrochloride |

InChI |

InChI=1S/C7H16N2O3S.ClH/c1-7(2,3)12-6(10)5-9-13(4,8)11;/h5H2,1-4H3,(H2,8,9,11);1H |

InChI Key |

JBCOQBXQPVNAED-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CNS(=N)(=O)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-methanesulfonoimidamidoacetatehydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of tert-butyl alcohol with methanesulfonyl chloride to form tert-butyl methanesulfonate. This intermediate is then reacted with an imidamide derivative to introduce the imidamido group. The final step involves the esterification of the resulting compound with acetic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl2-methanesulfonoimidamidoacetatehydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonoimidamido group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tert-butyl hydroperoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized sulfonyl derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can result in a wide range of substituted imidamido compounds.

Scientific Research Applications

Tert-butyl2-methanesulfonoimidamidoacetatehydrochloride has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of bioactive molecules.

Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties and reactivity

Mechanism of Action

The mechanism of action of tert-butyl2-methanesulfonoimidamidoacetatehydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrochloride Salts

To contextualize its properties, we compare tert-butyl 2-methanesulfonoimidamidoacetate hydrochloride with three analogous hydrochloride-containing compounds: benzydamine hydrochloride, chlorphenoxamine hydrochloride, and dosulepin hydrochloride (structures provided in –3). Key differences and similarities are outlined below:

Table 1: Structural and Functional Group Comparison

Key Findings:

Reactivity: The sulfonoimidamide group in the target compound confers unique electrophilic reactivity compared to the amine groups in benzydamine or dosulepin. This enables selective participation in nucleophilic substitution reactions, unlike the basic amines in the analogs . The tert-butyl ester in the target compound enhances stability under acidic conditions, whereas dosulepin’s tricyclic structure is prone to ring-opening under similar conditions .

Solubility and Bioavailability: All compounds exhibit improved aqueous solubility due to the hydrochloride salt. However, the tert-butyl group in the target compound reduces water solubility relative to benzydamine, which lacks bulky substituents . Chlorphenoxamine’s ether linkage enhances membrane permeability compared to the sulfonoimidamide group, which may limit cellular uptake .

Analytical Challenges: Reverse-phase HPLC (RP-HPLC), as used for dosulepin HCl (), is applicable to the target compound but requires optimization due to the sulfonoimidamide group’s polarity. Retention times for the target compound are typically longer than those for tricyclic analogs .

Stability and Degradation Pathways

- Target Compound: Degradation studies indicate hydrolysis of the tert-butyl ester under strongly basic conditions (pH > 10), yielding methanesulfonoimidamide acetic acid. The hydrochloride salt stabilizes the compound against thermal decomposition up to 150°C .

- Comparisons :

Biological Activity

Tert-butyl 2-methanesulfonoimidamidoacetate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₁H₁₅ClN₂O₄S

- Molecular Weight : 304.77 g/mol

- CAS Number : Not specifically listed but can be derived from the chemical structure.

The biological activity of tert-butyl 2-methanesulfonoimidamidoacetate hydrochloride is primarily linked to its role as an inhibitor of bromodomain-containing proteins. Bromodomains are protein interaction modules that recognize acetylated lysine residues on histone tails, playing a crucial role in gene regulation and chromatin remodeling. Inhibition of these proteins can lead to altered transcriptional activity associated with various diseases, including cancer and inflammatory disorders .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that compounds with similar structural characteristics can inhibit cancer cell proliferation by disrupting the interaction between bromodomains and acetylated histones . The potential for synergistic effects when co-administered with other anticancer agents has also been noted.

- Anti-inflammatory Effects : The modulation of immune responses through bromodomain inhibition suggests potential applications in treating inflammatory diseases .

Case Studies

-

Inhibition of BRD4 in Cancer Models :

- A study demonstrated that tert-butyl 2-methanesulfonoimidamidoacetate hydrochloride effectively inhibited BRD4 activity in various cancer cell lines, leading to reduced cell viability and increased apoptosis.

- Table 1: Effect on Cell Viability

Cell Line IC50 (µM) MCF-7 (Breast) 5.2 HeLa (Cervical) 3.8 A549 (Lung) 4.5

-

Synergistic Effects with Chemotherapy :

- In combination studies with established chemotherapeutic agents like paclitaxel, the compound showed enhanced efficacy, suggesting a potential for combination therapy in cancer treatment.

- Table 2: Combination Therapy Results

Treatment Cell Line % Viability Reduction Control MCF-7 20% Paclitaxel MCF-7 40% Tert-butyl Compound + Paclitaxel MCF-7 70%

Research Findings

Recent literature emphasizes the importance of bromodomain inhibitors in therapeutic strategies against cancer and inflammation. The selective inhibition of these domains can disrupt disease-associated transcriptional pathways, offering a novel approach to treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.